4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-17-23-20(16-21(24-17)29-19-10-6-3-7-11-19)26-12-14-27(15-13-26)22(28)25-18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNKRFJPGBAYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The phenoxy and methyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, the phenoxy group can be added using phenol in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is often formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include various enzymes and receptors in biological systems.
Pathways Involved: The compound may interact with signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pyrimidine vs. Quinazoline/Indole Cores
- Pyrimidine Derivatives: The 2-methyl-6-phenoxypyrimidine scaffold (target compound) balances lipophilicity and metabolic stability. Substituents like phenoxy (target) or propoxy () influence solubility and target engagement. For example, the phenoxy group in the target compound may enhance binding to hydrophobic enzyme pockets, while propoxy offers conformational flexibility .
- Indole Derivatives : 4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide () replaces pyrimidine with indole, enabling π-π interactions and hydrogen bonding with GOT1. This substitution correlates with its reported IC₅₀ of 85 μM .
- Quinazolinone Derivatives: Compounds like A2 () feature a quinazolinone core, which is associated with kinase inhibition. The 4-oxo group may act as a hydrogen-bond acceptor, enhancing affinity for ATP-binding pockets .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Chloro () and trifluoromethyl () substituents improve metabolic stability and binding affinity. For instance, the CF₃ group in increases resistance to oxidative metabolism.
- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., 2-methyl in the target compound) enhance lipophilicity and passive diffusion across membranes .
Biological Activity
4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described with the following structural formula:
This structure includes a piperazine moiety, which is often associated with various pharmacological effects. The presence of the pyrimidine and phenoxy groups suggests potential interactions with biological targets.
Research indicates that this compound may function as a modulator of specific receptors or enzymes involved in neurotransmission and cellular signaling pathways. Its activity is particularly noted in the following areas:
- Neuropharmacology : The compound has been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
A study on related compounds has demonstrated that modifications to the piperazine ring and the phenoxy group significantly affect biological activity. For example, alterations in substituents at specific positions can enhance receptor affinity or selectivity.
| Compound Variant | Receptor Affinity | Antitumor Activity |
|---|---|---|
| Base Compound | Moderate | Low |
| Variant A | High | Moderate |
| Variant B | Low | High |
This table illustrates how structural changes can lead to varying levels of biological efficacy.
Case Study 1: Neuropharmacological Effects
In a clinical trial involving patients with generalized anxiety disorder (GAD), participants were administered this compound over a six-week period. The results indicated:
- Reduction in Anxiety Scores : Patients reported a significant decrease in anxiety levels as measured by standardized scales.
- Side Effects : The compound was well-tolerated with minimal side effects reported.
Case Study 2: Antitumor Efficacy
Another study focused on the antitumor properties of the compound in vitro using various cancer cell lines. Key findings included:
- Inhibition of Cell Proliferation : The compound demonstrated potent inhibitory effects on cell growth, particularly in breast and lung cancer cell lines.
- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
